4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,5-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base intermediate. This intermediate is then reacted with a furan-containing amine and a pyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2,4-Dimethoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
Uniqueness
What sets 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and pyrazole rings, along with the dimethoxyphenyl group, provides a versatile scaffold for further modification and application in various fields .
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(2,5-dimethoxyphenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-23-18(19(24)21-11-15-5-4-8-27-15)16(12-22-23)20-10-13-9-14(25-2)6-7-17(13)26-3/h4-10,12H,11H2,1-3H3,(H,21,24) |
InChI Key |
JMXYNIIVQYHMGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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